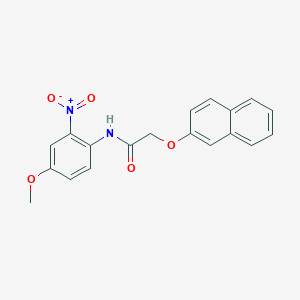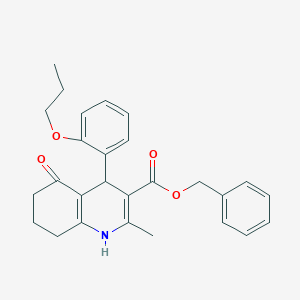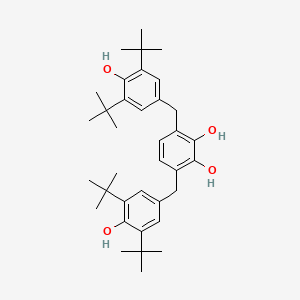
N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it useful for a variety of applications. In Finally, we will list as many future directions as possible for further research on this compound.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been found to have antioxidant properties and has been investigated for its potential use in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action for N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide involves its ability to chelate metal ions such as copper and zinc. This chelation process results in the formation of a stable complex that can be detected using fluorescence spectroscopy. Additionally, this compound has been found to have antioxidant properties that help to prevent oxidative stress-related damage in cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects that make it useful for scientific research. Its ability to chelate metal ions and act as an antioxidant make it useful for studying the effects of metal ion imbalance and oxidative stress on cellular processes. Additionally, its potential use in photodynamic therapy for cancer treatment makes it an interesting compound for studying the effects of light on cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide in lab experiments is its high purity and yield. This makes it a reliable source for scientific research. Additionally, its fluorescent properties make it easy to detect and measure in experiments. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
将来の方向性
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further research is needed to determine its efficacy in this application. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, further studies are needed to investigate the potential toxicity of this compound and its safe handling in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has several interesting properties that make it useful for scientific research. Its synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source for experiments. It has been studied for its potential use as a fluorescent probe, antioxidant, and photosensitizer. Its mechanism of action involves chelation of metal ions and antioxidant activity. While it has advantages such as its high purity and fluorescent properties, care must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis method for N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 4-methoxy-2-nitroaniline with 2-naphthol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to form the final compound, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source for scientific research.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-8-9-17(18(11-15)21(23)24)20-19(22)12-26-16-7-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZSVMUIUSDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)
![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5057651.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)

![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)
![4-amino-1-[2-(2-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5057674.png)
![4-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5057676.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5057679.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)
